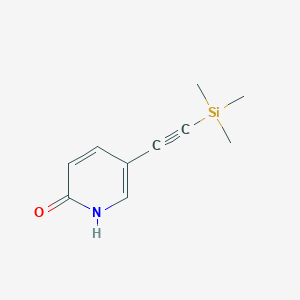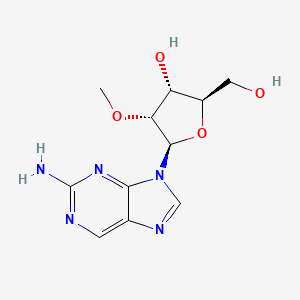
4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
Thiazoles, including compounds structurally similar to 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride, have been studied for their metabolism and potential toxicity. For instance, the metabolism of certain nephro- or hepatotoxic thiazoles has been examined in mice, focusing on the formation of ring cleavage products. These studies have identified various metabolites and proposed metabolic pathways, contributing to the understanding of the toxicological profiles of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Anti-inflammatory and Analgesic Agents
Some thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, a molecule incorporating a nicotinoyl moiety and a thiazolidin-4-one ring demonstrated significant anti-inflammatory activity in experimental models, comparable to the control drug ibuprofen (Kalia, Rao, & Kutty, 2007). Additionally, thiazole derivatives have been shown to possess analgesic and anxiolytic potentials, indicating their possible use in treating related conditions (Maltsev et al., 2021).
Antipsychotic and Antidepressant Applications
Compounds structurally similar to this compound have been explored for their potential use in treating psychiatric conditions. For example, specific thiazole derivatives have been studied for their antipsychotic profiles and their potential as "atypical" antipsychotic agents with moderate to high affinities for certain dopamine and serotonin receptors. These studies have investigated the behavioral effects of these compounds in various animal models of psychiatric disorders (Takamori et al., 2002).
Anticancer and Chemopreventive Research
Thiazole derivatives are also being investigated for their potential anticancer and chemopreventive properties. Compounds with structural similarities to this compound have been evaluated for their ability to modulate biomarkers of chemoprevention in specific cancer models, suggesting their possible use in cancer treatment and prevention (Thanusu, Kanagarajan, & Nagini, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNS.ClH/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14;/h4-8H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUNSHQTBREHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)







![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)